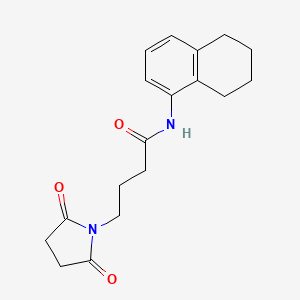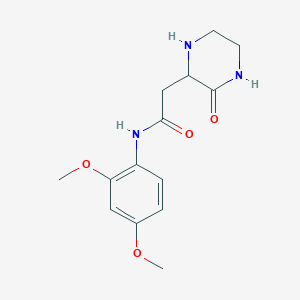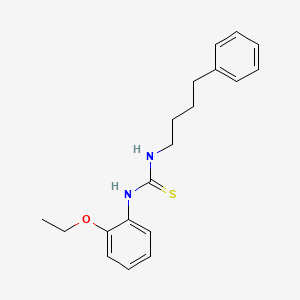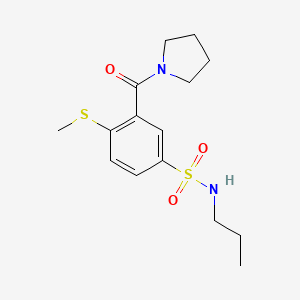![molecular formula C14H14ClNO2S B4848013 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.
Wirkmechanismus
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells through the accumulation of CRL substrates. The accumulation of CRL substrates leads to the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has also been shown to inhibit DNA replication and repair, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 in cellular processes. 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has some limitations for lab experiments. 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a highly reactive compound and requires careful handling to prevent degradation. In addition, 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
For 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers to predict patient response, and the investigation of combination therapies with other anticancer agents. In addition, 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has potential applications in other diseases, such as viral infections and neurodegenerative disorders, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth in several animal models of cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCGPBLRVEGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)



![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)


![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)